molecular formula C14H30O3 B3194245 2-Decanol, 8-methyl-, propanoate CAS No. 81931-28-4

2-Decanol, 8-methyl-, propanoate

Cat. No.: B3194245
CAS No.: 81931-28-4
M. Wt: 246.39 g/mol
InChI Key: QSDDGUCZFFODTR-UHFFFAOYSA-N
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Description

2-Decanol, 8-methyl-, propanoate is an organic compound that belongs to the class of esters. It is derived from 8-methyl-2-decanol and propanoic acid. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Decanol, 8-methyl-, propanoate involves the esterification of 8-methyl-2-decanol with propanoic acid. A common method includes the use of propionic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under ice-cold conditions to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. High-performance liquid chromatography (HPLC) is often used to resolve diastereomers and achieve high configurational enrichment of each site .

Chemical Reactions Analysis

Types of Reactions

2-Decanol, 8-methyl-, propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a carbonyl group.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used for the reduction of esters.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other esters.

Scientific Research Applications

2-Decanol, 8-methyl-, propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Decanol, 8-methyl-, propanoate in biological systems involves its role as a pheromone. It interacts with specific receptors in insects, triggering behavioral responses. The molecular targets include olfactory receptors that are sensitive to the ester functional group .

Comparison with Similar Compounds

Similar Compounds

    8-Methyl-2-decanol: The alcohol precursor of the ester.

    2-Decanol, 8-methyl-, acetate: Another ester with similar properties but derived from acetic acid.

    2-Decanol, 8-methyl-, butanoate: An ester derived from butanoic acid.

Uniqueness

2-Decanol, 8-methyl-, propanoate is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its role as a pheromone in certain insect species sets it apart from other similar compounds .

Properties

IUPAC Name

8-methyldecan-2-ol;propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O.C3H6O2/c1-4-10(2)8-6-5-7-9-11(3)12;1-2-3(4)5/h10-12H,4-9H2,1-3H3;2H2,1H3,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDDGUCZFFODTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCC(C)O.CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60827952
Record name Propanoic acid--8-methyldecan-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60827952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81931-28-4
Record name Propanoic acid--8-methyldecan-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60827952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Decanol, 8-methyl-, propanoate
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2-Decanol, 8-methyl-, propanoate
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2-Decanol, 8-methyl-, propanoate
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2-Decanol, 8-methyl-, propanoate
Reactant of Route 6
2-Decanol, 8-methyl-, propanoate

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